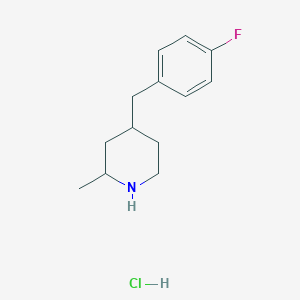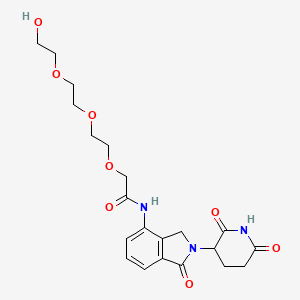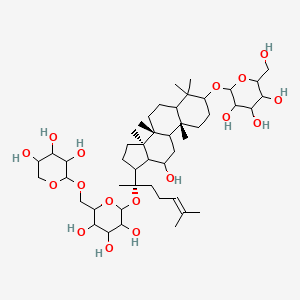
Ginsenoside C-Mx1; Gynosaponin I; Gypenoside IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ginsenoside C-Mx1: Gynosaponin I and Gypenoside IX , is a natural dammarane-type triterpene saponin. . This compound is known for its diverse biological activities and has been extensively studied for its potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoside C-Mx1 involves the extraction and purification from Gynostemma pentaphyllum. The process typically includes the following steps :
Extraction: The plant material is dried and powdered. It is then subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ginsenoside C-Mx1 follows similar steps but on a larger scale. The use of advanced extraction and purification technologies ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ginsenoside C-Mx1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ginsenoside C-Mx1 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Ginsenoside C-Mx1 has a wide range of scientific research applications, including :
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties.
Biology: It is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of health supplements and functional foods due to its potential health benefits.
Mécanisme D'action
The mechanism of action of Ginsenoside C-Mx1 involves multiple molecular targets and pathways . It exerts its effects by modulating various signaling pathways, including:
Apoptosis Pathway: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Anti-inflammatory Pathway: It inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the NF-κB signaling pathway.
Antioxidant Pathway: It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Ginsenoside C-Mx1 is unique compared to other similar compounds due to its specific chemical structure and biological activities . Similar compounds include:
Ginsenoside Rb1: Found in , it has similar anti-cancer and anti-inflammatory properties but differs in its specific molecular targets and pathways.
Gypenoside XVII: Another compound from , it shares some biological activities with Ginsenoside C-Mx1 but has a different chemical structure.
Ginsenoside Rh2: Known for its anti-cancer properties, it is structurally different from Ginsenoside C-Mx1 and has distinct mechanisms of action.
Propriétés
Formule moléculaire |
C47H80O17 |
|---|---|
Poids moléculaire |
917.1 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-/m0/s1 |
Clé InChI |
ZTQSADJAYQOCDD-NWZNWSFHSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


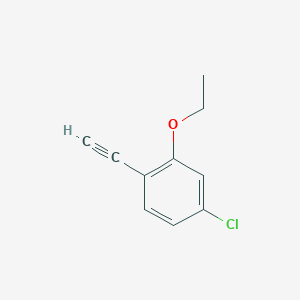

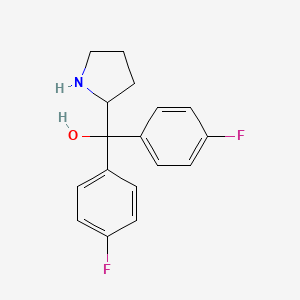
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
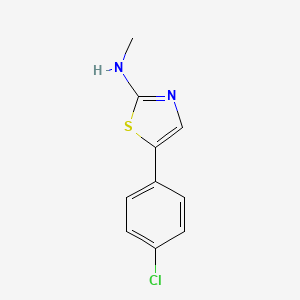

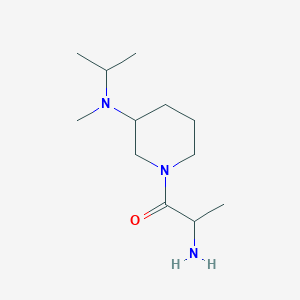
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
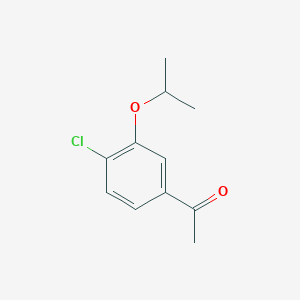
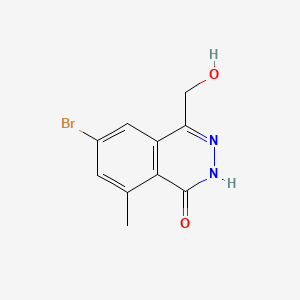
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
